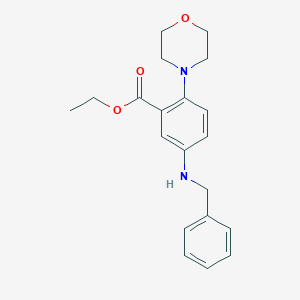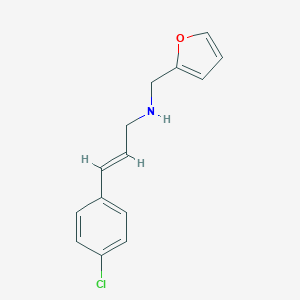![molecular formula C14H15Cl2NO2 B496528 {[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE](/img/structure/B496528.png)
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE is a chemical compound with the molecular formula C14H15Cl2NO2 It is characterized by the presence of a dichlorophenyl group, a furan ring, and a methoxyethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE typically involves the reaction of 3,5-dichlorobenzaldehyde with furfurylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product. The reaction conditions generally include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethoxyethanamine
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-methoxypropylamine
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-methoxybutanamine
Uniqueness
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity, while the furan ring and methoxyethanamine moiety contribute to its reactivity and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C14H15Cl2NO2 |
|---|---|
Peso molecular |
300.2g/mol |
Nombre IUPAC |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C14H15Cl2NO2/c1-18-5-4-17-9-13-2-3-14(19-13)10-6-11(15)8-12(16)7-10/h2-3,6-8,17H,4-5,9H2,1H3 |
Clave InChI |
WGOKOPRYPYQGAG-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
COCCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(4-bromobenzyl)amino]-1H-tetraazol-1-yl}ethanol](/img/structure/B496450.png)
![Methyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B496453.png)
![Methyl 2-(4-morpholinyl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B496454.png)
![Methyl 5-[(2,3-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496455.png)
![Methyl 5-[(2-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496456.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B496457.png)
![3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B496459.png)
![{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE](/img/structure/B496460.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopentanamine](/img/structure/B496461.png)
![1-(4-{5-[(Cyclopentylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B496462.png)
![N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B496465.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496468.png)
